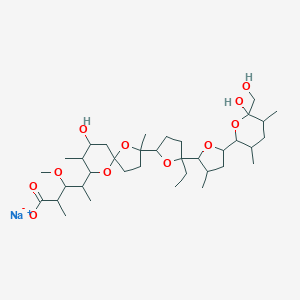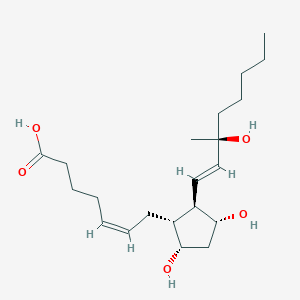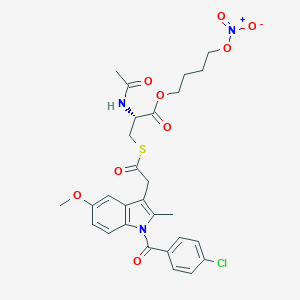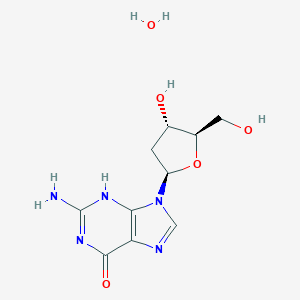
N-(2-Hydroxyethyl)docosanamide
説明
Synthesis Analysis
- The synthesis of related docosahexaenoic acid compounds involves various methods, including autooxidation, enzymatic conversion, and chemical methods. For instance, docosahexaenoic acid has been shown to undergo autooxidation, forming metabolites with conjugated dienes and allylic hydroxyl groups (Vanrollins & Murphy, 1984).
Molecular Structure Analysis
- The molecular structure of related compounds, such as docosahexaenoic acid derivatives, has been extensively studied. For example, the crystal structure and conformation of N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline, a structurally related compound, have been determined, showcasing the importance of intramolecular hydrogen bonds in defining structure (Elerman, Kabak, & Elmali, 2002).
Chemical Reactions and Properties
- N-(2-Hydroxyethyl)docosanamide and similar compounds undergo various chemical reactions, including oxidation and lipoxygenation. For example, docosahexaenoic acid is actively involved in lipoxygenation in the retina, leading to the production of hydroxy-derivatives (Bazan, Birkle, & Reddy, 1984).
Physical Properties Analysis
- The physical properties of such compounds are often characterized by their chromatographic behavior. Studies have shown different HPLC elution patterns for hydroxy acids derived from similar compounds, indicating their distinct physical properties (Vanrollins & Murphy, 1984).
Chemical Properties Analysis
- The chemical properties of N-(2-Hydroxyethyl)docosanamide and related compounds can be gleaned from studies on their oxidation and other reactions. For example, the oxidation of docosahexaenoic acid by rat liver microsomes results in various metabolites, indicating complex chemical behavior (VanRollins, Baker, SprecherS, & Murphy, 1984).
科学的研究の応用
Antiviral Properties : N-docosanol exhibits inhibitory effects against herpes simplex virus by preventing viral gene expression and fusion between the plasma membrane and viral envelope, suggesting its potential as an antiviral agent (Pope et al., 1998).
Inflammatory Response : Compounds from Tropaeolum tuberosum, including N-(2-Hydroxyethyl)docosanamide, have been studied for their ability to inhibit inflammatory responses, supporting the traditional use of this plant in Andean medicine (Apaza T et al., 2019).
Neuroprotection and Anti-inflammatory Effects : Unesterified docosahexaenoic acid, related to docosanamides, shows promise in protecting against neuroinflammation, suggesting potential targets for the prevention and treatment of related conditions (Orr et al., 2013).
Health Benefits of Docosapentaenoic Acid : N-3 docosapentaenoic acid (DPA), related to docosanamides, exhibits health benefits including inhibition of platelet aggregation and potential roles in wound healing and cognitive decline attenuation (Kaur et al., 2011).
Cardiovascular Effects : Docosahexaenoic acid, closely related to N-(2-Hydroxyethyl)docosanamide, inhibits intracellular calcium dynamics in vascular smooth muscle cells, which contributes to its beneficial effects on cardiovascular disorders (Hirafuji et al., 2001).
Seizure Protection : Lacosamide, a derivative, shows promise in targeting receptors potentially improving seizure protection (Park et al., 2009).
Bioactive Properties and Potential Applications : Compounds isolated from Helianthus annuus L., including ceramides related to docosanamides, have been studied for their biological activity and potential applications in cosmetics and pharmaceuticals (Suo & Yang, 2014).
Cosmetic Application : APA-22 HCl, a derivative of N-(2-Hydroxyethyl)docosanamide, exhibits excellent water solubility and is considered an eco-friendly hair conditioning agent (Sakai et al., 2008).
特性
IUPAC Name |
N-(2-hydroxyethyl)docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h26H,2-23H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFWUECSNJWBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90240599 | |
| Record name | Behenamide MEA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90240599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)docosanamide | |
CAS RN |
94109-05-4 | |
| Record name | Cromide BEM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenamide MEA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Behenamide MEA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90240599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)docosanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEHENOYL MONOETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4F777M28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















